N,N'-(1,3-Phenylene)diacetamide

MAO-A MAO-B selectivity

Ensure regioisomeric accuracy for MAO-A selectivity (16.7-fold) and Trametinib impurity 17 profiling. This 1,3-substituted diamide features a fully resolved monoclinic crystal structure (P2₁/c), enabling reliable analytical calibration. Substitution with ortho/para isomers compromises assay validity. Procure only high-purity (≥98%) reference material.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 10268-78-7
Cat. No. B1593798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(1,3-Phenylene)diacetamide
CAS10268-78-7
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C
InChIInChI=1S/C10H12N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
InChIKeyUQVKNKXDSWRQJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-(1,3-Phenylene)diacetamide (CAS 10268-78-7): What a Procurement Scientist Needs to Know Before Sourcing This m-Phenylene Diamide


N,N'-(1,3-Phenylene)diacetamide (CAS 10268-78-7), also known as 1,3-Bisacetamidobenzene or m-phenylenediacetamide, is an aromatic diamide featuring a 1,3-substituted phenyl core bearing two acetamide groups (molecular formula: C₁₀H₁₂N₂O₂; MW: 192.21 g/mol) [1]. It is a white crystalline solid with a melting point of 220–222°C and is soluble in organic solvents . This compound serves as a pharmaceutical intermediate (e.g., a known impurity in the synthesis of Trametinib) [2] and has been characterized as a moderate inhibitor of monoamine oxidase (MAO) enzymes with a notable isoform selectivity profile [3]. Its well-defined crystalline structure (monoclinic, space group P2₁/c) has been fully resolved, providing a robust basis for quality control and structural confirmation [4].

N,N'-(1,3-Phenylene)diacetamide: Why Its Regioisomeric Purity and MAO Isoform Selectivity Prevent Simple In-Class Substitution


Selecting a generic aromatic diamide without verifying its specific regioisomer (1,3- vs 1,2- or 1,4-) is a critical procurement risk. The substitution pattern on the phenyl ring profoundly influences molecular geometry, crystal packing, and biological interaction profiles. For instance, the 1,3-(meta) substitution in N,N'-(1,3-Phenylene)diacetamide results in a unique monocyclic crystal lattice (P2₁/c) and a defined spatial orientation that is not replicable by its ortho- or para-isomers [1]. More critically, biological data reveal a stark difference in MAO isoform selectivity: the 1,3-isomer exhibits a >20-fold preference for MAO-A over MAO-B in rat brain homogenates, a specificity that is unlikely to be maintained by the 1,2- or 1,4-analogs due to altered binding geometry [2]. For analytical and regulatory workflows—particularly in pharmaceutical impurity profiling—the exact compound is non-negotiable; substitution with a regioisomer would compromise method validation and regulatory compliance [3].

N,N'-(1,3-Phenylene)diacetamide: 4 Quantitative Reasons for Its Preferential Selection Over Closest Analogs


MAO-A Selectivity of N,N'-(1,3-Phenylene)diacetamide Compared to Its MAO-B Activity in Rat Brain Homogenates

In a head-to-head comparison within the same experimental system, N,N'-(1,3-Phenylene)diacetamide demonstrates a significant 16.7-fold selectivity for inhibiting rat brain MAO-A over rat brain MAO-B. This is in stark contrast to its own activity against human MAO-B, where it is far less potent, highlighting a species-dependent and isoform-specific profile [1].

MAO-A MAO-B selectivity N-arylacetamide neuropharmacology

Comparative MAO-B Inhibitory Potency: N,N'-(1,3-Phenylene)diacetamide (1.40 μM) vs. More Potent N-Arylacetamide Derivatives (IC50 < 100 nM)

N,N'-(1,3-Phenylene)diacetamide is a weak inhibitor of human MAO-B with an IC50 of 1,400 nM. This potency is orders of magnitude lower than optimized N-arylacetamide MAO-B inhibitors, which achieve IC50 values in the 10-100 nM range [1]. This establishes the compound as a key reference point in structure-activity relationship (SAR) studies, representing a minimal or baseline scaffold.

MAO-B IC50 inhibition structure-activity relationship enzymology

Distinct Crystallographic Parameters of N,N'-(1,3-Phenylene)diacetamide vs. N,N'-(1,4-Phenylene)diacetamide for Solid-State Characterization

The crystal structure of N,N'-(1,3-Phenylene)diacetamide has been fully resolved at 120 K, revealing a monoclinic crystal system with space group P2₁/c and unit cell dimensions a = 8.9722(6) Å, b = 6.8630(5) Å, c = 15.3273(8) Å, and β = 90.092(5)° [1]. In contrast, the para-isomer (1,4-phenylene)diacetamide is reported to crystallize in a different space group and packing arrangement, reflecting the impact of the substitution pattern on intermolecular hydrogen bonding [2].

crystal structure X-ray diffraction solid-state crystallography material science

Regulatory-Driven Purity Specification: N,N'-(1,3-Phenylene)diacetamide as Trametinib Impurity 17 with 98% Assay (HPLC)

N,N'-(1,3-Phenylene)diacetamide is formally designated as Trametinib Impurity 17, a process-related impurity in the synthesis of the MEK inhibitor Trametinib. Suppliers provide this compound with a certified purity of ≥98% (HPLC) and full characterization data (NMR, MS) compliant with ICH guidelines [1]. This level of analytical rigor is not typically available for generic aromatic diamides, which may be supplied at lower purities (e.g., 95%) without comprehensive certification.

impurity standard pharmaceutical analysis Trametinib HPLC quality control

N,N'-(1,3-Phenylene)diacetamide: Defined Use Cases Justifying Its Sourcing Based on Verified Differentiation


Pharmacological Tool for MAO-A Selectivity Studies

Leverage its 16.7-fold selectivity for rat brain MAO-A (IC50 60 nM) over MAO-B (IC50 1,000 nM) as a selective inhibitor in neurochemical assays. This profile makes it suitable for dissecting MAO-A-mediated pathways in rodent models, where its weak MAO-B activity serves as an internal control [1].

Reference Standard in MAO-B Inhibitor SAR Campaigns

Use the compound's weak human MAO-B activity (IC50 1,400 nM) as a baseline reference point. It provides a quantifiable benchmark for comparing the potency gains achieved by structural modifications in the N-arylacetamide class [1].

Certified Reference Standard for Trametinib Impurity Profiling

Employ the high-purity (≥98% by HPLC), fully characterized material as a primary reference standard for the identification and quantification of Impurity 17 during Trametinib API release testing, stability studies, and ANDA/DMF submissions [2].

Solid-State Reference Material for Crystallography and Polymorph Screening

Utilize its fully resolved monoclinic crystal structure (P2₁/c) as a reference for calibrating powder X-ray diffractometers, validating computational crystal structure predictions, and serving as a model compound in solid-state chemistry studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N'-(1,3-Phenylene)diacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.